molecular formula C25H32N4O3 B3480843 1'-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-1,4'-bipiperidine-4'-carboxamide

1'-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-1,4'-bipiperidine-4'-carboxamide

Cat. No. B3480843
M. Wt: 436.5 g/mol
InChI Key: CCEARLNRGNUNSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-1,4'-bipiperidine-4'-carboxamide, also known as BPP-4, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent for various diseases. BPP-4 belongs to the class of piperidine-based compounds and is known to have a unique mechanism of action that makes it a promising candidate for future studies.

Mechanism of Action

1'-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-1,4'-bipiperidine-4'-carboxamide exerts its therapeutic effects through a unique mechanism of action that involves the inhibition of the enzyme, poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is an enzyme that is involved in DNA repair and cell death pathways. By inhibiting PARP-1, 1'-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-1,4'-bipiperidine-4'-carboxamide can induce apoptosis in cancer cells and protect neurons from oxidative stress and neuroinflammation.
Biochemical and Physiological Effects
1'-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-1,4'-bipiperidine-4'-carboxamide has been shown to have a range of biochemical and physiological effects in various disease models. In cancer cells, 1'-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-1,4'-bipiperidine-4'-carboxamide induces apoptosis and inhibits angiogenesis by downregulating the expression of pro-angiogenic factors. In Alzheimer's disease models, 1'-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-1,4'-bipiperidine-4'-carboxamide reduces the accumulation of beta-amyloid plaques by inhibiting the activity of beta-secretase. In Parkinson's disease models, 1'-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-1,4'-bipiperidine-4'-carboxamide protects dopaminergic neurons from oxidative stress and neuroinflammation by reducing the production of reactive oxygen species and pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1'-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-1,4'-bipiperidine-4'-carboxamide for lab experiments is its high purity and yield, which makes it suitable for use in a range of assays and studies. 1'-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-1,4'-bipiperidine-4'-carboxamide is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of 1'-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-1,4'-bipiperidine-4'-carboxamide is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on 1'-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-1,4'-bipiperidine-4'-carboxamide. One area of interest is the development of 1'-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-1,4'-bipiperidine-4'-carboxamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of 1'-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-1,4'-bipiperidine-4'-carboxamide as a therapeutic agent for other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of 1'-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-1,4'-bipiperidine-4'-carboxamide and to identify potential drug targets for the development of novel therapies.

Scientific Research Applications

1'-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-1,4'-bipiperidine-4'-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1'-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-1,4'-bipiperidine-4'-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 1'-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-1,4'-bipiperidine-4'-carboxamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, 1'-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-1,4'-bipiperidine-4'-carboxamide has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation.

properties

IUPAC Name

1-[2-oxo-2-(4-phenoxyanilino)ethyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3/c26-24(31)25(29-15-5-2-6-16-29)13-17-28(18-14-25)19-23(30)27-20-9-11-22(12-10-20)32-21-7-3-1-4-8-21/h1,3-4,7-12H,2,5-6,13-19H2,(H2,26,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEARLNRGNUNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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